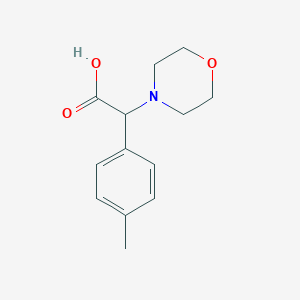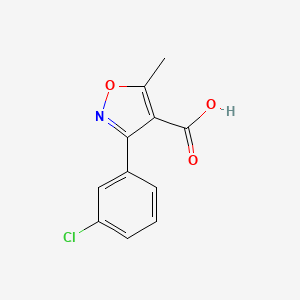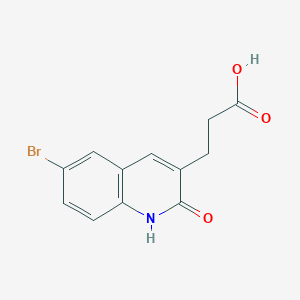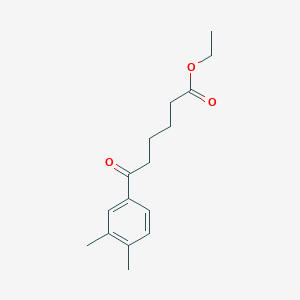
N1,N1-Diethyl-N6-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine 4-methylbenzenesulfonate
Overview
Description
Sitamaquine is an antileishmanial agent. It is active against L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica (EC50s = 9.5-19.8 µM). It inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH), in a cell-free assay when used at concentrations ranging from 10 to 200 µM. Sitamaquine (100 µM) increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular ATP levels, as well as induces phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential, markers of apoptosis, in L. donovani promastigotes.
Scientific Research Applications
C21H33N3O⋅C7H8O3S C_{21}H_{33}N_{3}O \cdot C_{7}H_{8}O_{3}S C21H33N3O⋅C7H8O3S
, is a compound known for its potential in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Treatment of Visceral Leishmaniasis
Sitamaquine tosylate is primarily recognized for its role in the treatment of visceral leishmaniasis . This disease, caused by the Leishmania parasite, is a significant health concern in tropical and subtropical regions. Sitamaquine tosylate, as an orally active 8-aminoquinoline analog, exhibits potent antileishmanial activity. It accumulates within the Leishmania parasites and disrupts their respiratory chain complex II, leading to an apoptosis-like death .
Anti-Plasmodial Activity
The compound also demonstrates anti-plasmodial activity , which is crucial in the fight against malaria . Sitamaquine tosylate interferes with the plasmodial life cycle, thereby inhibiting the growth and proliferation of the parasites responsible for malaria. Its ability to induce apoptosis in these parasites makes it a valuable asset in antimalarial research and drug development .
Inhibition of Mitochondrial Complex II
In biochemical research, Sitamaquine tosylate is used to study the inhibition of mitochondrial complex II . This enzyme, also known as succinate dehydrogenase, is integral to the electron transport chain and cellular respiration. By inhibiting this complex, researchers can explore the mechanisms of mitochondrial dysfunction and its implications in various diseases .
Induction of Reactive Oxygen Species (ROS)
Sitamaquine tosylate has been observed to increase intracellular levels of reactive oxygen species (ROS) . This property is particularly useful in studying oxidative stress and its effects on cellular structures and functions. The compound’s ability to alter ROS levels provides insights into the role of oxidative damage in disease pathogenesis .
Apoptosis Research
The compound’s role in inducing apoptosis in parasites makes it a valuable tool in apoptosis research . By studying how Sitamaquine tosylate triggers cell death markers like phosphatidylserine externalization and chromatin fragmentation, researchers can gain a deeper understanding of the apoptotic pathways and their relevance to cancer and other diseases .
ATP Level Modulation
Sitamaquine tosylate’s impact on intracellular ATP levels is another area of interest . ATP is the primary energy currency of the cell, and any compound that affects its levels can have profound implications for cellular metabolism and energy homeostasis. Research into how Sitamaquine tosylate influences ATP levels can shed light on metabolic disorders and energy-related diseases .
properties
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitamaquine tosylate | |
CAS RN |
1019640-33-5 | |
| Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



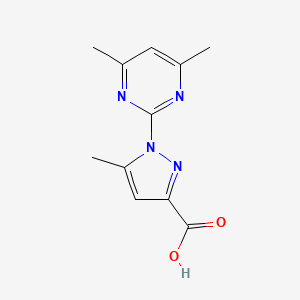

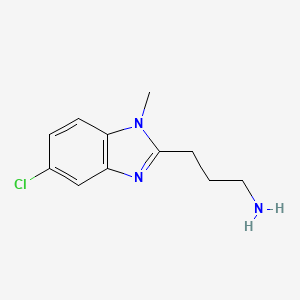
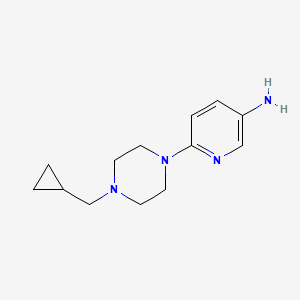
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
